![molecular formula C21H24N2O B2374476 [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone CAS No. 2380063-49-8](/img/structure/B2374476.png)
[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone, also known as DMHPM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. DMHPM is a spirocyclic ketone derivative that has shown promising results in various studies.
作用機序
The mechanism of action of [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone is not fully understood. However, it has been proposed that [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone exerts its therapeutic effects by modulating various signaling pathways in the body. For example, [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to have various biochemical and physiological effects in the body. In a study published in the Journal of Medicinal Chemistry, [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone was found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in memory and learning.
実験室実験の利点と制限
One advantage of using [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone in lab experiments is that it is a novel compound that has not been extensively studied, which makes it an interesting target for research. Additionally, [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has shown promising results in various studies, which suggests that it has potential therapeutic applications. However, one limitation of using [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone. One area of interest is the development of [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone and to identify its molecular targets. Finally, the development of more efficient synthesis methods for [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone would facilitate its use in future research.
合成法
The synthesis of [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone involves the reaction of 3-(dimethylamino)benzaldehyde with 2-phenylcyclohexanone in the presence of acetic acid and catalytic amount of p-toluenesulfonic acid. The product is then purified using column chromatography, yielding [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone as a white solid.
科学的研究の応用
[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In a study published in the Journal of Medicinal Chemistry, [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Neurochemistry found that [3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has a neuroprotective effect against beta-amyloid-induced toxicity, which is a hallmark of Alzheimer's disease.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-22(2)19-10-6-9-17(11-19)20(24)23-14-21(15-23)12-18(13-21)16-7-4-3-5-8-16/h3-11,18H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNZRMBFKVUEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

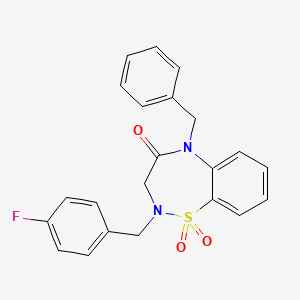

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
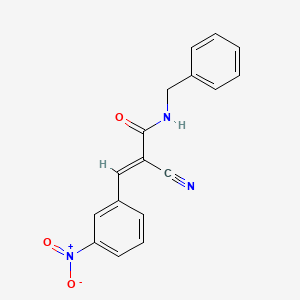
![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)
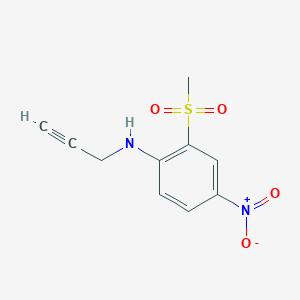
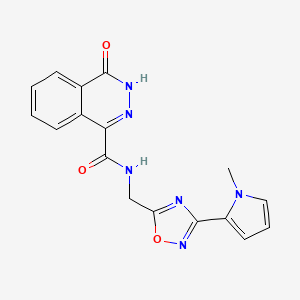
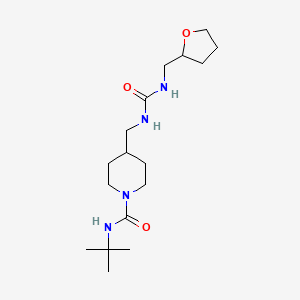
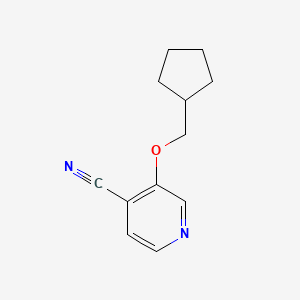
![2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B2374415.png)
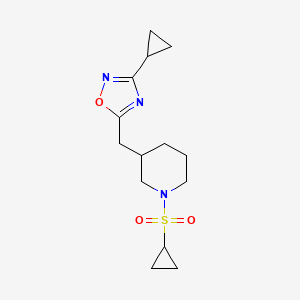
![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)